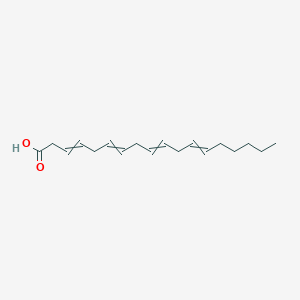
Octadeca-3,6,9,12-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-3,6,9,12-tetraenoic acid: is a polyunsaturated fatty acid with the molecular formula C18H28O2 . This compound features an 18-carbon unbranched backbone with four double bonds located at positions 3, 6, 9, and 12. It is a member of the omega-3 fatty acid family and is known for its significant biological and industrial importance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Enzymatic Oxidation: One of the primary methods for synthesizing octadeca-3,6,9,12-tetraenoic acid involves the enzymatic oxidation of octadeca-6,9,12-trienoic acid (γ-linolenic acid) in the presence of specific enzymes.
Chemical Synthesis: Another method involves the chemical synthesis from octadecatrienoic acids through controlled oxidation and elimination reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes using microbial or algal sources. These processes are optimized for high yield and purity, making them suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octadeca-3,6,9,12-tetraenoic acid undergoes oxidation reactions, leading to the formation of various hydroxy and keto derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes, hydrogen peroxide, and other chemical oxidants.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substituting Agents: Halogens, hydroxyl groups, and other nucleophiles.
Major Products:
Hydroxy and Keto Derivatives: Formed through oxidation.
Saturated Fatty Acids: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Octadeca-3,6,9,12-tetraenoic acid is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Cell Membrane Studies: The compound is used in studies related to cell membrane fluidity and function due to its polyunsaturated nature.
Medicine:
Anti-inflammatory Agents: Research has shown that this compound has potential anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Octadeca-3,6,9,12-tetraenoic acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of eicosanoids, which are signaling molecules involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
α-Linolenic Acid (C183): Another omega-3 fatty acid with three double bonds at positions 9, 12, and 15.
Stearidonic Acid (C184): Similar to octadeca-3,6,9,12-tetraenoic acid but with double bonds at positions 6, 9, 12, and 15.
Eicosapentaenoic Acid (C205): A longer-chain omega-3 fatty acid with five double bonds.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct biological properties and make it a valuable compound for various applications .
Propiedades
Número CAS |
92661-11-5 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
octadeca-3,6,9,12-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17H2,1H3,(H,19,20) |
Clave InChI |
WIGBMAOBGOCVRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


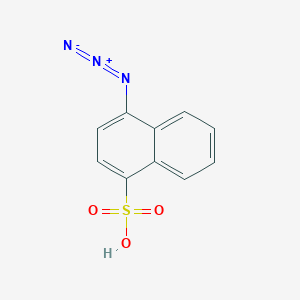


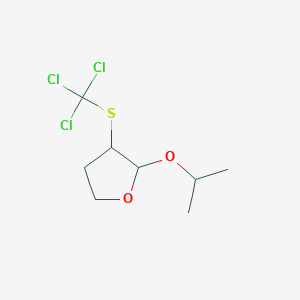
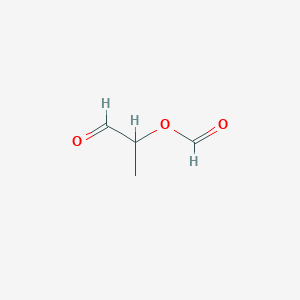
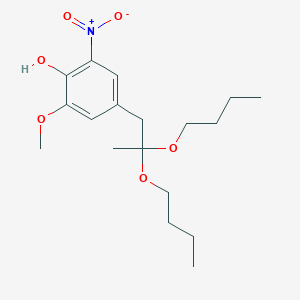
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)

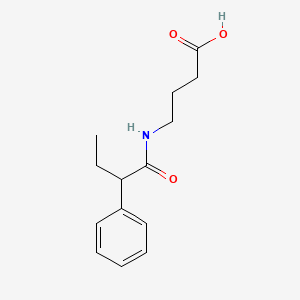
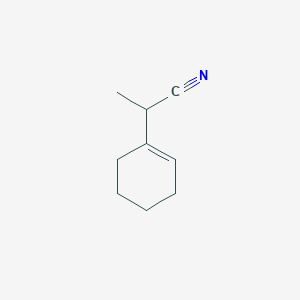

![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
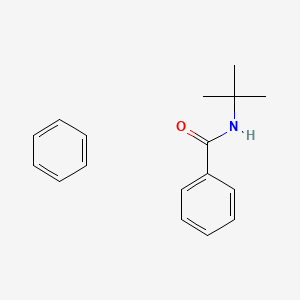
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
